molecular formula C16H17NO B1467934 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1284210-24-7

7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1467934
CAS RN: 1284210-24-7
M. Wt: 239.31 g/mol
InChI Key: ZHQIEEGNMZZUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another approach involves the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .

Scientific Research Applications

Antimicrobial Activity

THIQ analogs have been found to have antimicrobial properties. They can be used in the development of new drugs to combat various infectious diseases .

Neurodegenerative Disorders

THIQ compounds have shown promise in the treatment of neurodegenerative disorders. Their unique chemical structure allows them to interact with neural pathways in ways that can help mitigate the effects of these disorders .

Antitumor Activity

THIQ-based compounds have been found to have antitumor properties. They can be used in the development of new cancer treatments .

Anti-HIV Activity

Some THIQ analogs have been found to have anti-HIV properties. They can be used in the development of new drugs to combat HIV .

Antitubercular Activity

THIQ analogs have been found to have antitubercular properties. They can be used in the development of new drugs to combat tuberculosis .

Antiviral Activity

THIQ analogs have been found to have antiviral properties. They can be used in the development of new drugs to combat various viral infections .

Antibacterial Activity

THIQ analogs have been found to have antibacterial properties. They can be used in the development of new drugs to combat various bacterial infections .

Anticancer Activity

THIQ-based compounds have been found to have anticancer properties. They can be used in the development of new cancer treatments .

properties

IUPAC Name

7-methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12/h2-9,16-17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQIEEGNMZZUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(NC2)C3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline
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Reactant of Route 6
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